molecular formula C21H13Cl2NS B3036188 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339014-00-5

2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Cat. No.: B3036188
CAS No.: 339014-00-5
M. Wt: 382.3 g/mol
InChI Key: VOUVFKHETIMHDF-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinoline core substituted with a 2,4-dichlorophenyl sulfanyl group and a phenyl group. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of continuous flow reactors for the Skraup synthesis and large-scale palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde
  • 2-[(2,4-Dichlorophenyl)sulfanyl]-N,N-dimethylbenzamide

Comparison

Compared to similar compounds, 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a 2,4-dichlorophenyl sulfanyl group and a phenyl group makes it a versatile compound for various applications .

Biological Activity

2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

The chemical structure of this compound features a quinoline core substituted with a dichlorophenyl sulfanyl group, which is believed to play a crucial role in its biological interactions. The molecular formula is C21H13Cl2NSC_{21}H_{13}Cl_2NS, and it has a CAS number of 339014-00-5.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds based on the quinoline scaffold have shown promising activity against SARS-CoV-2, with effective concentrations (EC50) ranging from 6 μM to 18 μM and low cytotoxicity (CC50) at higher concentrations. These findings suggest that similar derivatives, including this compound, may possess antiviral properties worth investigating further .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its ability to interact with microbial targets, potentially leading to effective antimicrobial agents. Research has indicated that such compounds can inhibit bacterial growth and may be effective against resistant strains .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been documented. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are a promising area for future research .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : It could interact with specific receptors on cell surfaces, altering cellular responses.
  • Gene Expression Regulation : The compound might influence gene expression related to cell cycle regulation and apoptosis.

Case Study: Antiviral Screening

In a phenotypic screening assay for antiviral activity against SARS-CoV-2, compounds similar to this compound were evaluated. The results indicated that modifications in the quinoline structure could significantly affect antiviral potency and selectivity .

Table: Biological Activity Summary

Activity TypeEC50 (μM)CC50 (μM)Selectivity Index (SI)
Antiviral6>100>16
AntimicrobialVariesVariesVaries
AnticancerTBDTBDTBD

Note: EC50 refers to the concentration required for 50% inhibition of viral replication; CC50 refers to the concentration that causes 50% cytotoxicity.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-10-11-20(18(23)13-16)25-21-17(14-6-2-1-3-7-14)12-15-8-4-5-9-19(15)24-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUVFKHETIMHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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